molecular formula C13H20ClN B1386438 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 404576-48-3

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1386438
M. Wt: 225.76 g/mol
InChI Key: QZZSWUSQXKKAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound used as a pharmaceutical intermediate . It is also known as tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C14H19NO2 . The InChI Key is KRSUDBIZXKOKGA-UHFFFAOYNA-N .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is soluble in water . It is recommended to store it away from heat and oxidizing agents, in a cool, dry, and well-ventilated condition, and keep it refrigerated .

Scientific Research Applications

Application in Pharmaceutical Research

  • Field : Pharmaceutical Research .
  • Summary of Application : “6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is used as a pharmaceutical intermediate . It is involved in the synthesis of new antitubulin agents and anti-cancer agents .
  • Methods of Application : The compound is used in the synthesis of new molecules. For instance, it is used in the design and synthesis of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives . The specific methods of synthesis would depend on the target molecule.
  • Results or Outcomes : The synthesized molecules have shown high anti-tumor activity . For example, the 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue were found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry .
  • Summary of Application : “6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application : The compound is used in the design and synthesis of new THIQ analogs . The specific methods of synthesis would depend on the target molecule.
  • Results or Outcomes : The synthesized THIQ analogs have shown potent biological activity . The specific results or outcomes would depend on the specific research context.

Application in Biological Research

  • Field : Biological Research .
  • Summary of Application : “6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens .
  • Methods of Application : The compound is used in the design and synthesis of new THIQ analogs . The specific methods of synthesis would depend on the target molecule.
  • Results or Outcomes : The synthesized THIQ analogs have shown potent biological activity against various infective pathogens . The specific results or outcomes would depend on the specific research context.

Safety And Hazards

The safety data sheet for 6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride indicates that it should be handled with care. It is recommended to avoid dust formation and release into the environment .

properties

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12;/h4-5,8,14H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZSWUSQXKKAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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